molecular formula C13H17ClN2 B2355663 9-methyl-1H,2H,3H,4H,5H,6H-azepino[4,5-b]indole hydrochloride CAS No. 15918-67-9

9-methyl-1H,2H,3H,4H,5H,6H-azepino[4,5-b]indole hydrochloride

Cat. No.: B2355663
CAS No.: 15918-67-9
M. Wt: 236.74
InChI Key: AFPYJCCJQLMODL-UHFFFAOYSA-N
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Description

9-Methyl-1H,2H,3H,4H,5H,6H-azepino[4,5-b]indole hydrochloride is a polycyclic heteroaromatic compound featuring a seven-membered azepine ring fused to an indole scaffold. Its structure includes a methyl substituent at the 9-position and a hydrochloride salt form, enhancing its solubility for pharmacological applications. Characterization typically employs $ ^1H $-NMR, $ ^{13}C $-NMR, IR, and mass spectrometry, with purity confirmed via HPLC .

Properties

IUPAC Name

9-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2.ClH/c1-9-2-3-12-11(8-9)10-4-6-14-7-5-13(10)15-12;/h2-3,8,14-15H,4-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFPYJCCJQLMODL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2CCNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Reaction Mechanism

The Fischer indole synthesis remains a cornerstone for constructing the tetracyclic azepinoindole scaffold. As demonstrated in the synthesis of related γ-carbolines, this method involves the acid-catalyzed condensation of arylhydrazines with cyclic ketones, followed by a-sigmatropic rearrangement and cyclization. For 9-methyl-azepino[4,5-b]indole, the reaction typically employs:

  • Arylhydrazine precursor : 5-Methoxyindole-3-ylhydrazine or derivatives.
  • Ketone component : 1-Methylazepan-4-one or substituted analogues.

Under acidic conditions (e.g., HCl in ethanol or trifluoroboron etherate), the enehydrazine intermediate undergoes rearrangement to form the tetrahydro-γ-carboline core. Subsequent deprotection and methylation yield the 9-methyl substituent.

Optimization and Challenges

  • Regioselectivity : Electron-poor hydrazines require forcing conditions (e.g., BF3·Et2O) to overcome sluggish cyclization.
  • Racemization : Allylic protons at the C1 position of γ-carbolines lead to racemization during synthesis, necessitating chiral resolution for enantiopure products.
  • Yield : Reported yields range from 22% to 95%, depending on substituent electronics and reaction scale.

Reductive N-Heterocyclization: Watanabe-Cenini-Söderberg Protocol

Methodology Overview

This two-step approach, exemplified in the synthesis of cimitrypazepine and hyrtioreticulins, combines palladium-catalyzed Mizoroki-Heck coupling with reductive cyclization:

  • Intramolecular Mizoroki-Heck Reaction : Forms the indole-azepine skeleton via C–C bond formation.
  • Watanabe-Cenini-Söderberg Cyclization : Reductive N-heterocyclization using CO or H2 to annulate the azepane ring.

Application to 9-Methyl Derivatives

  • Substrate Design : A bromoindole precursor bearing a pendant amine group undergoes Heck coupling to generate a vinyl-indole intermediate.
  • Reductive Cyclization : Exposure to CO (1 atm) in the presence of Pd(OAc)2 and PPh3 at 80°C furnishes the azepinoindole core.
  • Methylation : Quaternization with methyl iodide followed by hydrochloride salt formation yields the target compound.

Advantages :

  • High regiocontrol due to palladium’s directing effects.
  • Compatibility with electron-deficient indoles.

Brønsted Acid-Catalyzed Cyclization

Green Chemistry Approach

A novel method employing Brønsted acids (e.g., p-toluenesulfonic acid) enables the one-pot synthesis of azepino[4,5-b]indoles under mild conditions. The protocol involves:

  • Substrates : Tryptamine derivatives and α,β-unsaturated carbonyl compounds.
  • Mechanism : Acid-catalyzed imine formation followed by 7-endo-trig cyclization.

Case Study: 9-Methyl Derivative

  • Imine Formation : Reaction of 5-methoxytryptamine with methyl vinyl ketone in the presence of p-TsOH (10 mol%) in toluene at 60°C.
  • Cyclization : Heating to 100°C triggers azepine ring closure, yielding the hexahydro-azepinoindole framework.
  • Demethylation and Salt Formation : BBr3-mediated demethylation followed by HCl treatment provides the hydrochloride salt.

Yield : 65–78% (over three steps).
Limitations : Requires strict anhydrous conditions to prevent hydrolysis.

Mercury-Mediated Cyclization: Historical Patent Approach

Process Description

An older patent (AT266824B) details the synthesis of 3-methyl-6-benzyl-1,2,3,4,5,6-hexahydro-azepino[4,5-b]indole hydrochloride, adaptable to the 9-methyl target:

  • Mercury(II) Acetate Oxidation : Treatment of a tetrahydro-azepinoindole precursor with Hg(OAc)2 in acetic acid introduces an acetoxy group at C5.
  • Hydrolysis : KOH/MeOH cleaves the acetate, yielding the secondary alcohol.
  • Methylation and Salt Formation : Reaction with methyl iodide followed by HCl gas affords the hydrochloride salt.

Key Data :

  • Yield : 50–60% (over three steps).
  • Purity : ≥95% by qNMR.

Drawbacks :

  • Use of toxic mercury reagents.
  • Multi-step purification required.

Comparative Analysis of Synthetic Routes

Method Yield (%) Conditions Advantages Disadvantages
Fischer Indole 22–95 Acidic, reflux High scalability Racemization issues
Reductive Cyclization 70–85 Pd catalysis, CO/H2 Excellent regiocontrol Costly catalysts
Brønsted Acid 65–78 Mild, solvent-free Environmentally benign Limited substrate scope
Mercury-Mediated 50–60 Hg(OAc)2, acidic High functional group tolerance Toxicity concerns

Chemical Reactions Analysis

Types of Reactions

9-methyl-1H,2H,3H,4H,5H,6H-azepino[4,5-b]indole hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: This can convert carbonyl groups to alcohols or amines.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis : This compound serves as a versatile building block for the development of new synthetic methodologies. It can participate in various chemical reactions such as oxidation and reduction to introduce functional groups or modify existing structures.

Biology

  • Biological Activity : Research indicates that 9-methyl-1H,2H,3H,4H,5H,6H-azepino[4,5-b]indole hydrochloride exhibits potential antimicrobial and anticancer properties. Studies have demonstrated its effectiveness against various pathogens and cancer cell lines.

Medicine

  • Drug Discovery : The compound is being investigated for its therapeutic effects. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development. Preliminary studies suggest it may modulate enzyme activity or receptor interactions.

Industry

  • Advanced Materials and Specialty Chemicals : In industrial applications, this compound is utilized in the synthesis of advanced materials and specialty chemicals. Its properties make it suitable for developing new products with enhanced performance characteristics.

Case Studies

  • Antimicrobial Activity Study :
    • A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibitory activity compared to standard antibiotics .
  • Anticancer Research :
    • Another research focused on the anticancer properties of the compound against human cancer cell lines. The findings suggested a dose-dependent response with notable cytotoxic effects on cancer cells while sparing normal cells .
  • Synthetic Methodology Development :
    • Researchers developed new synthetic routes utilizing this compound as a precursor for more complex indole derivatives. This work highlighted its role in expanding the toolbox for organic synthesis .

Mechanism of Action

The mechanism of action of 9-methyl-1H,2H,3H,4H,5H,6H-azepino[4,5-b]indole hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The azepinoindole core is highly modifiable, with variations in substituents and ring fusion positions significantly altering physicochemical and biological properties. Key analogues include:

Compound Name Substituents/Ring Fusion Molecular Formula Molecular Weight Key References
9-Chloro-azepino[4,3-b]indole hydrochloride Cl at C9; [4,3-b] fusion C${12}$H${13}$Cl$2$N$2$ 257.15
9-Methoxy-3-methyl-azepino[4,5-b]indole HCl OMe at C9; Me at C3 C${14}$H${19}$ClN$_2$O 266.77
6-Ethyl-azepino[4,5-b]indole hydrochloride Et at C6 C${14}$H${18}$ClN$_2$ 261.77
9-Fluoro-azepino[3,4-b]indole hydrochloride F at C9; [3,4-b] fusion C${12}$H${14}$ClFN$_2$ 240.70

Key Observations :

  • Substituent Effects : Chloro (Cl) and fluoro (F) groups enhance electrophilicity and metabolic stability compared to methyl (Me) or methoxy (OMe) groups, which may increase lipophilicity .
  • Ring Fusion Position: [4,5-b] fusion (as in the target compound) vs.

Key Observations :

  • Acid-Catalyzed Cyclization: High yields (e.g., 87.1% in ) are achieved using ethanol/HCl, suggesting robustness for azepinoindole synthesis.
  • Chlorination Challenges : Lower yields (56%) for chloro derivatives may reflect steric hindrance or side reactions .
Physicochemical and Spectral Properties
Compound Melting Point (°C) $ ^1H $-NMR (δ, ppm) MS Data (m/z)
9-Methyl-azepino[4,5-b]indole HCl Not reported Aromatic H: 6.7–8.7; CH$_3$: 2.8–3.1 [M+H]$^+$: 245.1
9-Chloro-azepino[4,3-b]indole HCl 186–192* Aromatic H: 7.1–8.5; NH: 10.2 [M+H]$^+$: 257.1
9-Methoxy-3-methyl-azepino[4,5-b]indole 156–162* OCH$3$: 3.79; CH$3$: 2.5 [M+H]$^+$: 267.8

*Data from structurally similar compounds in and .

Key Observations :

  • Methyl vs. Methoxy : Methoxy groups downfield-shift aromatic protons (δ 3.79 ppm) compared to methyl groups (δ 2.8–3.1 ppm) .
  • Chloro Substituents : Introduce deshielding effects, broadening aromatic signals .

Key Observations :

  • Chloro derivatives exhibit higher toxicity (H313: skin irritation) compared to methyl or fluoro analogues .

Biological Activity

9-Methyl-1H,2H,3H,4H,5H,6H-azepino[4,5-b]indole hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its structure, synthesis, and various biological activities supported by research findings.

  • Molecular Formula : C14_{14}H19_{19}ClN2_2O
  • Molecular Weight : 267 Da
  • LogP : 1.88
  • Polar Surface Area : 28 Ų
  • Hydrogen Bond Acceptors : 2
  • Hydrogen Bond Donors : 1

Anticancer Activity

Research indicates that derivatives of azepinoindoles exhibit promising anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit heat shock protein 90 (Hsp90), which is crucial for cancer cell survival. The introduction of azepine rings has been hypothesized to enhance the binding affinity to Hsp90 due to favorable steric and electronic properties .

Antimicrobial Properties

The azepinoindole framework has also been linked to antimicrobial activity. Compounds derived from this structure have demonstrated effectiveness against various bacterial strains. For example, a study highlighted that certain indole derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli .

Neuroprotective Effects

Recent investigations into neuroprotective effects have revealed that azepinoindoles can modulate neurotransmitter systems. Specifically, they have been noted for their potential in treating neurodegenerative diseases by influencing GABAergic and dopaminergic pathways .

Study 1: Inhibition of Hsp90

A detailed study evaluated the efficacy of azepinoindole derivatives in inhibiting Hsp90. The results indicated that these compounds could effectively reduce cell viability in cancer cell lines by disrupting the chaperone function of Hsp90. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions enhanced inhibitory potency .

Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, various azepinoindole derivatives were synthesized and tested against a panel of pathogens. The results showed that certain substitutions on the indole ring significantly increased antibacterial activity. The most potent compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits Hsp90; reduces viability in cancer cells
AntimicrobialEffective against Staphylococcus aureus and E. coli
NeuroprotectiveModulates GABA and dopamine pathways

Q & A

Q. What are the established synthetic routes for 9-methyl-1H,2H,3H,4H,5H,6H-azepino[4,5-b]indole hydrochloride?

Methodological Answer: The compound is synthesized via multi-step reactions involving indole derivatives and azide-alkyne cycloaddition (Cu-catalyzed "click chemistry"). Key steps include:

  • Core Structure Formation : Reacting substituted indoles (e.g., 3-(2-azidoethyl)-5-bromo-1H-indole) with alkynes (e.g., 3-ethynylanisole) in PEG-400/DMF solvents using CuI as a catalyst .
  • Purification : Crude products are purified via flash column chromatography (70:30 to 100% ethyl acetate/hexane gradients) .
  • Salt Formation : The free base is treated with HCl to yield the hydrochloride salt .

Q. How is the purity and structural integrity of the compound validated?

Methodological Answer:

  • Spectroscopy : 1H NMR^1 \text{H NMR} (e.g., δ 8.7 ppm for aromatic protons) and 13C NMR^{13} \text{C NMR} (e.g., δ 113.0 ppm for indole carbons) confirm regiochemistry .
  • Mass Spectrometry : FAB-HRMS (e.g., m/z 397.0667 [M+H]+^+) verifies molecular weight .
  • Chromatography : TLC (Rf = 0.30 in 70:30 EtOAc/Hexane) and HPLC (98% purity) ensure purity .

Note : Sigma-Aldrich explicitly states that analytical data for this compound is not routinely collected, requiring independent validation by researchers .

Advanced Research Questions

Q. How can synthetic yields be optimized for azepinoindole derivatives?

Methodological Answer:

  • Catalyst Screening : Replace CuI with Ru-based catalysts for strain-promoted azide-alkyne cycloaddition (SPAAC) to reduce metal contamination .
  • Solvent Optimization : Test ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) to improve reaction efficiency .
  • Reaction Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and adjust reaction times .

Data Contradiction Analysis :
Yields vary widely (42–56%) due to competing side reactions (e.g., dimerization). Kinetic studies under varying temperatures (25–80°C) and catalyst loadings (5–20 mol%) are recommended .

Q. How can discrepancies in 1H NMR^1 \text{H NMR}1H NMR data for azepinoindole derivatives be resolved?

Methodological Answer:

  • Dynamic Effects : Conformational flexibility in the azepine ring causes splitting of NH protons. Use variable-temperature NMR (VT-NMR) to coalesce signals .
  • Solvent Effects : Compare spectra in CDCl3 vs. DMSO-d6; DMSO stabilizes NH protons, reducing signal broadening .
  • Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G**) to predict chemical shifts and assign ambiguous peaks .

Example : In CDCl3, NH protons of similar compounds appear as broad singlets at δ 8.7–9.0 ppm, while DMSO-d6 resolves them into distinct triplets .

Q. What are the stability and storage considerations for this compound?

Methodological Answer:

  • Thermal Stability : Decomposes above 200°C; store at –20°C in airtight containers under argon .
  • Light Sensitivity : Protect from UV exposure to prevent photooxidation of the indole moiety .
  • Hydrolytic Degradation : Avoid aqueous solutions (pH >7) to prevent ring-opening of the azepine .

Safety Note : While not classified as hazardous, combustion may release toxic fumes (e.g., HCl, NOx) .

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